1-(4-Bromo-2-chlorophenyl)cyclobutane-1-carbonitrile

Description

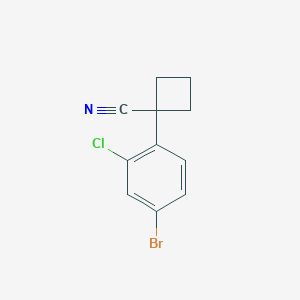

1-(4-Bromo-2-chlorophenyl)cyclobutane-1-carbonitrile is a small organic molecule featuring a cyclobutane ring fused to a carbonitrile group (-CN) and a substituted phenyl ring. The phenyl ring is functionalized with bromine (Br) at the para (4th) position and chlorine (Cl) at the ortho (2nd) position.

The bromine and chlorine substituents introduce steric bulk and electronic effects, influencing reactivity and intermolecular interactions. Such halogenated aromatic systems are commonly employed in pharmaceuticals and agrochemicals for their stability and bioactivity .

Properties

Molecular Formula |

C11H9BrClN |

|---|---|

Molecular Weight |

270.55 g/mol |

IUPAC Name |

1-(4-bromo-2-chlorophenyl)cyclobutane-1-carbonitrile |

InChI |

InChI=1S/C11H9BrClN/c12-8-2-3-9(10(13)6-8)11(7-14)4-1-5-11/h2-3,6H,1,4-5H2 |

InChI Key |

NFEGAJKNLSGDHU-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)(C#N)C2=C(C=C(C=C2)Br)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromo-2-chlorophenyl)cyclobutane-1-carbonitrile typically involves the following steps:

Starting Materials: The synthesis begins with commercially available 4-bromo-2-chlorobenzene and cyclobutanone.

Formation of Intermediate: The initial step involves the formation of an intermediate through a nucleophilic substitution reaction. This can be achieved by reacting 4-bromo-2-chlorobenzene with a suitable nucleophile under controlled conditions.

Cyclobutane Ring Formation: The intermediate is then subjected to cyclization to form the cyclobutane ring. This step often requires the use of a strong base and specific reaction conditions to ensure the formation of the desired cyclobutane structure.

Introduction of Nitrile Group:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromo-2-chlorophenyl)cyclobutane-1-carbonitrile can undergo various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

Cycloaddition Reactions: The cyclobutane ring can participate in cycloaddition reactions, forming larger ring structures.

Common Reagents and Conditions:

Substitution: Reagents such as sodium hydroxide, potassium tert-butoxide, or organometallic reagents can be used for substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylcyclobutane derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

1-(4-Bromo-2-chlorophenyl)cyclobutane-1-carbonitrile has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of new materials, such as polymers and advanced composites.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-2-chlorophenyl)cyclobutane-1-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary and are the subject of ongoing research.

Comparison with Similar Compounds

The following analysis compares 1-(4-Bromo-2-chlorophenyl)cyclobutane-1-carbonitrile with structurally related compounds, focusing on molecular features, synthesis, properties, and applications.

Structural Analogues

Key Observations :

- Halogen Effects: Bromine and chlorine substituents increase molecular weight and steric bulk compared to non-halogenated analogs (e.g., methoxy derivatives) .

- Electronic Properties : Electron-withdrawing halogens (Br, Cl) vs. electron-donating groups (OCH₃) influence reactivity in nucleophilic substitution and coupling reactions .

- Ring Size : Cyclobutane derivatives exhibit higher ring strain than cyclohexane analogs (e.g., 1-(4-Chlorophenyl)-1-cyclohexanecarbonitrile, MW 219.70), affecting stability and synthetic pathways .

Physicochemical Properties

Notes:

- The strong nitrile IR stretch (~2220 cm⁻¹) is consistent across analogs .

- Halogenated derivatives generally exhibit lower solubility in polar solvents compared to methoxy-substituted compounds .

Market and Commercial Viability

- The global market for halogenated aromatics (e.g., 1-(4-Bromo-2-Chlorophenyl)Ethanone) is projected to grow at 4.2% CAGR (2025–2031), driven by pharmaceutical demand .

- 1-(4-Chlorophenyl)cyclobutanecarbonitrile (CAS 28049-61-8) is commercially available from suppliers like BLD Pharm and Hairui Chem, indicating established synthetic protocols .

Biological Activity

1-(4-Bromo-2-chlorophenyl)cyclobutane-1-carbonitrile is a compound of interest due to its potential biological activities, particularly as an antimicrobial agent. This article reviews its biological activity, focusing on its effects against Mycobacterium tuberculosis (Mtb), structure-activity relationships (SAR), and relevant case studies.

Biological Activity Against Mycobacterium tuberculosis

Recent studies have highlighted the compound's efficacy in inhibiting Mtb, which is the causative agent of tuberculosis. A high-throughput screening of a diverse chemical library identified several promising compounds, including analogs related to this compound.

Minimum Inhibitory Concentration (MIC)

The MIC is a critical measure for evaluating the potency of antimicrobial agents. For this compound, the following MIC values were reported in various studies:

| Compound | MIC (µM) |

|---|---|

| This compound | 6.3 |

| Analog 1 | 2.0 |

| Analog 2 | 4.9 |

| Analog 3 | >20 |

These values indicate that while the compound demonstrates significant activity, there are analogs with improved potency that warrant further investigation .

Structure-Activity Relationship (SAR)

The SAR studies conducted on this compound and its analogs provide insights into how structural modifications affect biological activity. The following modifications were observed to influence MIC values:

- Bromine Substitution : The presence of bromine at specific positions on the phenyl ring was crucial for maintaining activity. Removal or repositioning often led to a loss of potency.

- Cyclobutane Ring Modifications : Alterations to the cyclobutane structure impacted the overall lipophilicity and solubility, affecting the compound's bioavailability and activity against Mtb.

For instance, replacing the bromo group with a hydroxy group resulted in a significant decrease in activity (MIC > 20 µM), while maintaining a single bromo substitution preserved efficacy .

Case Studies

Several studies have explored the therapeutic potential of related compounds in treating tuberculosis:

- Study on Phenylpiperidine Derivatives : A series of phenylpiperidine derivatives were evaluated for their anti-tubercular properties. Compounds with similar structural features to this compound showed promising results, with MIC values ranging from 6.3 µM to 23 µM, indicating potential for further development .

- Efficacy in Cellular Models : In vitro testing against HepG2 cells demonstrated varying degrees of cytotoxicity, with some compounds exhibiting low cytotoxicity (IC20 > 40 µM), suggesting a favorable selectivity index for targeting Mtb over human cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.